![molecular formula C6H9B3Cl9N3Si3 B12599107 2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane CAS No. 635685-17-5](/img/structure/B12599107.png)
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane is a complex organosilicon compound It is characterized by the presence of trichlorosilyl groups attached to an ethenyl backbone, which is further connected to a triazatriborinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane typically involves multiple steps. One common method includes the reaction of trichlorosilane with an appropriate ethenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The triazatriborinane core is then introduced through a series of condensation reactions, often involving catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl groups can be oxidized to form silanol groups.
Reduction: The ethenyl groups can be reduced to form ethyl derivatives.
Substitution: The trichlorosilyl groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and mechanical strength.
Chemistry: The compound serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as imaging agents.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
作用機序
The mechanism by which 2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilyl groups can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is exploited in applications such as coatings and adhesives, where strong and durable bonds are required.
類似化合物との比較
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Perchloro triphenylmethyl radical: Exhibits high stability due to steric protection by bulky chlorine atoms.
(3,5-dichloro-4-pyridyl) bis(2,4,6 trichlorophenyl) methyl radical: Known for its unique electronic properties.
Uniqueness
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane is unique due to its combination of trichlorosilyl and ethenyl groups attached to a triazatriborinane core. This structure imparts unique properties such as high reactivity and the ability to form strong bonds, making it suitable for a wide range of applications in materials science and industry.
特性
CAS番号 |
635685-17-5 |
|---|---|
分子式 |
C6H9B3Cl9N3Si3 |
分子量 |
558.9 g/mol |
IUPAC名 |
2-[4,6-bis(2-trichlorosilylethenyl)-1,3,5,2,4,6-triazatriborinan-2-yl]ethenyl-trichlorosilane |
InChI |
InChI=1S/C6H9B3Cl9N3Si3/c10-22(11,12)4-1-7-19-8(2-5-23(13,14)15)21-9(20-7)3-6-24(16,17)18/h1-6,19-21H |
InChIキー |
ZEVFIAAHWRALIE-UHFFFAOYSA-N |
正規SMILES |
B1(NB(NB(N1)C=C[Si](Cl)(Cl)Cl)C=C[Si](Cl)(Cl)Cl)C=C[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
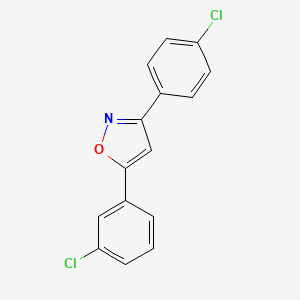
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
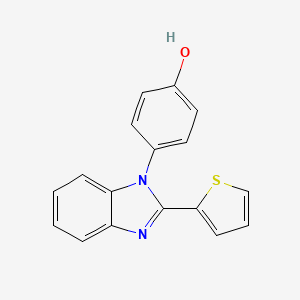

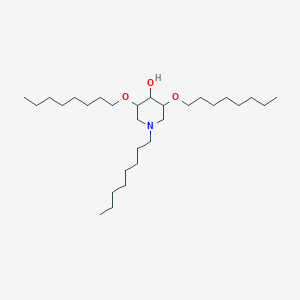
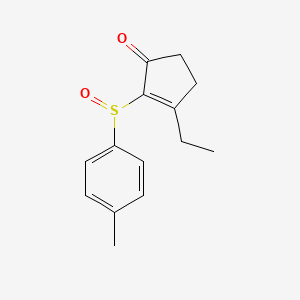
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
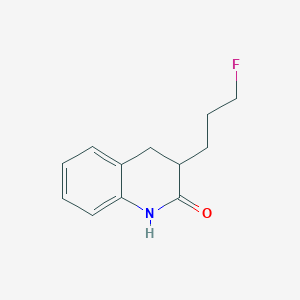
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
